N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c1-13-6-4-15-8-5(6)2-3-7(14-8)9(10,11)12/h2-3,6,13H,4H2,1H3 |
InChI Key |
JTYRHRHIXDWBRG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=C1C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves:
- Construction of the fused heterocyclic dihydrofuro[2,3-b]pyridine core.
- Introduction of the trifluoromethyl group at the 6-position.
- N-Methylation of the amine group at the 3-position.
Intramolecular Minisci Reaction Using Langlois’ Reagent
A recent and efficient method for the incorporation of trifluoromethyl groups into pyridine-containing heterocycles involves an intramolecular Minisci reaction in aqueous media using Langlois’ reagent (sodium trifluoromethanesulfinate, CF3SO2Na) as the trifluoromethyl source. This method is advantageous because it:
- Operates under open air without the need for inert atmosphere.
- Exhibits broad functional group tolerance.
- Allows the formation of pyridines annulated to saturated cycles, including dihydrofuro[2,3-b]pyridines.
The reaction proceeds via radical trifluoromethylation followed by cyclization to form the fused heterocycle.
| Parameter | Description |
|---|---|
| Reagent | Langlois’ reagent (CF3SO2Na) |
| Solvent | Aqueous media |
| Atmosphere | Open air (no inert gas required) |
| Reaction Type | Intramolecular Minisci reaction |
| Product Scope | Five-, six-, and seven-membered fused pyridines |
| Yield | Variable, generally moderate to good |
(Source: Jing Li et al., Journal of Organic Chemistry, 2025)
Cyclization Strategies for Furo[2,3-B]pyridines
Classical synthetic approaches to dihydrofuro[2,3-b]pyridine derivatives involve cyclization reactions of appropriate precursors such as β-enaminones, oximes, or amino alcohols under acidic or basic conditions. Key methods include:
- Electrophilic cyclization using iodine or other electrophiles.
- Base-mediated cyclization with potassium carbonate in glycerol or other solvents.
- Oxidative cyclization with reagents like 2-iodoxybenzoic acid.
These methods allow the formation of the fused furo-pyridine ring system with various substituents, including trifluoromethyl groups introduced either before or after ring closure.
| Cyclization Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Electrophilic cyclization | Iodine, NaHCO3, CH3CN, 82°C | ~80 | Suitable for halogenated derivatives |
| K2CO3-mediated cyclization | Potassium carbonate, glycerol, 120°C, 12 h | ~74 | Mild base-mediated ring closure |
| Oxidative cyclization | 2-Iodoxybenzoic acid, THF | ~82 | Selective oxidation and cyclization |
(Source: Ghodse et al., Karadeniz et al., Gao et al., IJPS 2024 review)
N-Methylation Step
The N-methylation of the amine group at the 3-position is typically achieved by:
- Treatment with methylating agents such as methyl iodide or dimethyl sulfate.
- Use of reductive methylation via formaldehyde and reducing agents.
- Catalytic methylation under controlled conditions to avoid overalkylation.
This step is usually performed after the formation of the fused heterocyclic core to ensure regioselectivity.
Summary of Preparation Route
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyridine precursor | Condensation of appropriate aldehydes/ketones with amino alcohols or β-enaminones | Pyridine intermediate |
| 2 | Cyclization to dihydrofuro[2,3-b]pyridine | Electrophilic or base-mediated cyclization (I2/NaHCO3 or K2CO3/glycerol) | Fused heterocyclic ring formed |
| 3 | Introduction of trifluoromethyl group | Intramolecular Minisci reaction using Langlois’ reagent (CF3SO2Na) in aqueous media | Trifluoromethylated fused pyridine |
| 4 | N-Methylation of amine | Methyl iodide or reductive methylation | Final N-methylated product |
Research Findings and Optimization
- The intramolecular Minisci reaction using Langlois’ reagent is a breakthrough for trifluoromethylation, offering mild conditions and high functional group tolerance without requiring inert atmosphere or harsh reagents.
- Cyclization methods have been optimized for yield and selectivity, with base-mediated and oxidative cyclization providing good yields and clean products.
- N-Methylation must be carefully controlled to avoid multiple alkylations; reductive methylation offers selectivity advantages.
- Purity of the final compound is typically ≥95%, with molecular weight 218.18 g/mol confirmed by HRMS and NMR characterization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced performance
Mechanism of Action
The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions or hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine and related compounds:
Key Observations:
Core Structure Influence: Furopyridine vs. Thienopyridine: Furo[2,3-B]pyridine derivatives (e.g., the target compound) exhibit greater metabolic stability compared to thieno[2,3-B]pyridines due to reduced susceptibility to oxidative degradation . Monocyclic vs.
Substituent Effects: Trifluoromethyl (-CF₃): Enhances membrane permeability and resistance to cytochrome P450-mediated metabolism, a critical advantage over non-fluorinated analogs like compound 17 . Sulfinyl/Sulfonyl Groups: Present in thienopyridine derivatives (e.g., 12t, 12w), these groups improve aqueous solubility but may introduce metabolic liabilities via sulfoxide reduction .
Synthetic Accessibility: Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are widely used for both furo- and thienopyridine derivatives, though yields vary significantly (e.g., 81% for compound 17 vs. unreported yields for more complex analogs) .
Pharmacological Potential: The target compound’s -CF₃ and methylamine groups suggest utility in kinase inhibition or GPCR modulation, whereas carboxamide-substituted furopyridines (e.g., ) are optimized for protease targets .
Biological Activity
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
- Molecular Formula : C8H7F3N2O
- Molecular Weight : 204.15 g/mol
- CAS Number : 2382612-91-9
- Purity : 97% .
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Anti-inflammatory Effects
Studies have highlighted the compound's ability to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in inflammatory responses. For instance, a derivative of this compound displayed an IC50 value of 8 nM against mPGES-1 .
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its action on NMDA receptors highlights its potential in modulating excitotoxicity associated with conditions such as Alzheimer's and Parkinson's disease .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution across the blood-brain barrier. This is critical for compounds targeting central nervous system disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
